dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

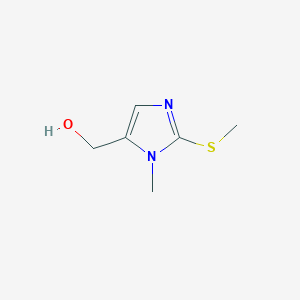

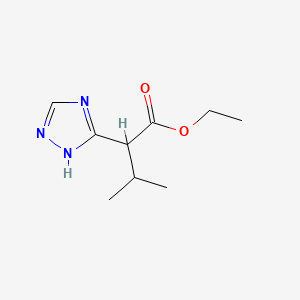

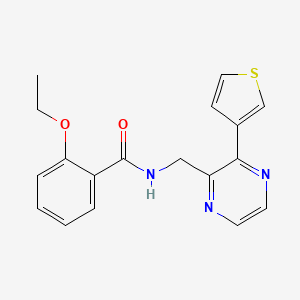

The compound “dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate” is a complex organic molecule. It contains a pyrrolizine core, which is a type of nitrogen-containing heterocycle . The molecule also contains a 4-methylphenyl group (also known as p-tolyl group), and two carboxylate ester groups attached to the pyrrolizine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques allow for the determination of the positions of atoms within the molecule and the types of bonds between them .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications

Antileishmanial Activity

Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. These parasites are transmitted through sandfly bites. Research has shown that certain pyrazole derivatives, including our compound of interest, exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, caused by Plasmodium parasites transmitted through mosquito bites, remains a global health concern. The synthesized pyrazole derivatives were evaluated for their antimalarial effects. Compounds 14 and 15 showed significant inhibition against Plasmodium berghei, suggesting their potential as antimalarial agents .

Molecular Docking Studies

Molecular docking studies were conducted to understand the mechanism of action. Compound 13’s better antileishmanial activity was justified by its interaction with Lm-PTR1, a protein target associated with Leishmania. This insight aids in designing more effective antileishmanial agents .

Essential Oil Components

Monoterpenes, including pyrazole derivatives, are often found in essential oils. Their low molecular weight and diverse structures make them valuable components. Investigating the essential oil composition of this compound could reveal additional biological activities .

Near-Infrared Emitters

In a different context, derivatives of this compound have been explored as near-infrared emitters. These materials find applications in imaging and sensing due to their unique optical properties .

Structural Modification Strategies

Researchers have explored modifying the structure of pyrazole derivatives to enhance their biological effects. By introducing functional groups or altering specific moieties, scientists aim to optimize pharmacological properties .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

dimethyl 3-(4-methylphenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-11-6-8-12(9-7-11)16-15(18(21)23-3)14(17(20)22-2)13-5-4-10-19(13)16/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJLGIINWFZZIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=C3N2CCC3)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2654061.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide](/img/structure/B2654070.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2654074.png)

![ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654077.png)

![2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2654081.png)